Enhanced Quantification via Isotope Dilution
The primary differentiation of 3-Methylpentanedioic--d4 Acid is its application as an internal standard in isotope dilution mass spectrometry, which provides superior quantitative accuracy compared to external calibration or non-isotopic internal standards . The +4 Da mass shift from the endogenous analyte (3-methylglutaric acid, M = 146.14 Da to M = 150.17 Da) ensures complete mass spectrometric resolution, while the near-identical physicochemical properties guarantee identical behavior during sample extraction and chromatography . This method corrects for recovery losses and ion suppression, achieving correlation coefficients for linear calibration (R²) typically ranging from 0.9805 to 0.9993 in validated assays [1].
| Evidence Dimension | Quantitative Accuracy (Linearity of Calibration) |
|---|---|
| Target Compound Data | Correlation coefficient (R²) for stable isotope dilution calibrations using deuterated standards in similar dicarboxylic acid assays ranges from 0.9805 to 0.9993. |
| Comparator Or Baseline | External calibration or non-isotopic internal standard methods typically show lower and more variable correlation coefficients due to uncorrected matrix effects. |
| Quantified Difference | Improved linearity and reproducibility, with R² values consistently >0.99 achievable with isotope dilution. |
| Conditions | Analysis of glutaric, glyceric, orotic, and 4-hydroxybutyric acids in urine by comprehensive two-dimensional gas chromatography (GCxGC) with stable isotope dilution. |
Why This Matters
This level of quantitative accuracy is essential for clinical diagnostics and metabolomics studies where precise measurement of metabolite concentrations is critical for identifying disease states or monitoring therapeutic interventions.
- [1] Kouremenos, K. A., Pitt, J., & Marriott, P. J. (2010). Metabolic profiling of organic acids in urine by comprehensive two-dimensional gas chromatography-mass spectrometry. Journal of Chromatography A, 1217(1), 104-111. View Source
